molecular formula C13H12N2O2 B2453386 4-(1-Prop-2-enoylazetidin-3-yl)oxybenzonitrile CAS No. 2109299-42-3

4-(1-Prop-2-enoylazetidin-3-yl)oxybenzonitrile

Cat. No. B2453386
CAS RN: 2109299-42-3
M. Wt: 228.251
InChI Key: CHNCILIGHRZRTB-UHFFFAOYSA-N
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Description

4-(1-Prop-2-enoylazetidin-3-yl)oxybenzonitrile, also known as PAOBN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. PAOBN is a heterocyclic compound that contains nitrogen, oxygen, and carbon atoms in its molecular structure. It is synthesized through a multi-step process and has shown promising results in scientific studies.

Mechanism of Action

The mechanism of action of 4-(1-Prop-2-enoylazetidin-3-yl)oxybenzonitrile is not fully understood. However, it is believed to act as an inhibitor of certain enzymes that play a role in various physiological processes. 4-(1-Prop-2-enoylazetidin-3-yl)oxybenzonitrile has also been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
Biochemical and physiological effects:
4-(1-Prop-2-enoylazetidin-3-yl)oxybenzonitrile has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory properties, which may contribute to its potential therapeutic effects in the treatment of various diseases. 4-(1-Prop-2-enoylazetidin-3-yl)oxybenzonitrile has also been shown to have neuroprotective effects, which may make it a promising candidate for the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

4-(1-Prop-2-enoylazetidin-3-yl)oxybenzonitrile has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, which makes it readily available for use in various experiments. Another advantage is that it has shown promising results in various studies, which makes it a promising candidate for further research. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its potential therapeutic effects.

Future Directions

There are several future directions for research on 4-(1-Prop-2-enoylazetidin-3-yl)oxybenzonitrile. One direction is to further investigate its potential therapeutic effects in the treatment of various diseases. Another direction is to better understand its mechanism of action, which may lead to the development of more effective treatments. Additionally, future research could focus on the synthesis of new derivatives of 4-(1-Prop-2-enoylazetidin-3-yl)oxybenzonitrile with improved properties and potential therapeutic applications.

Synthesis Methods

4-(1-Prop-2-enoylazetidin-3-yl)oxybenzonitrile is synthesized through a multi-step process that involves the reaction of various chemical compounds. The first step involves the reaction of 4-hydroxybenzonitrile with acryloyl chloride in the presence of a base to form 4-(acryloyloxy)benzonitrile. The second step involves the reaction of 4-(acryloyloxy)benzonitrile with azetidine-3-ol in the presence of a base to form 4-(1-prop-2-enoylazetidin-3-yl)oxybenzonitrile.

Scientific Research Applications

4-(1-Prop-2-enoylazetidin-3-yl)oxybenzonitrile has been extensively studied for its potential applications in various fields of research. It has shown promising results in the field of organic synthesis, where it has been used as a reagent in various chemical reactions. 4-(1-Prop-2-enoylazetidin-3-yl)oxybenzonitrile has also been studied for its potential applications in the field of medicinal chemistry, where it has shown promising results in the treatment of various diseases.

properties

IUPAC Name

4-(1-prop-2-enoylazetidin-3-yl)oxybenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c1-2-13(16)15-8-12(9-15)17-11-5-3-10(7-14)4-6-11/h2-6,12H,1,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHNCILIGHRZRTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CC(C1)OC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[1-(Prop-2-enoyl)azetidin-3-yl]oxy}benzonitrile

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